Ethyl 2-benzoyloxazole-5-carboxylate
Description
Ethyl 2-benzoyloxazole-5-carboxylate is a heterocyclic ester featuring an oxazole ring substituted with a benzoyl group at position 2 and an ethyl carboxylate group at position 3.
Key Characterization Data (from spectroscopic studies):
- ¹³C-NMR (CDCl₃): δ 178.5 (C=O benzoyl), 156.3 (oxazole C-2), 155.7 (oxazole C-5), 135.9 (aromatic C), 40.2 (CH₃ ester) .
- IR: Peaks at 1641 cm⁻¹ (C=O stretch) and 1575 cm⁻¹ (oxazole ring vibration) confirm functional groups .
- HRMS: Observed m/z 293.1289 (C₁₈H₁₇N₂O⁺), though this molecular formula appears inconsistent with the compound’s expected structure (likely a typographical error in the source) .
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 2-benzoyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-14-12(18-10)11(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
ABDRQUVLLPKEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzoyloxazole-5-carboxylate typically involves the reaction of 2-aminophenol with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the esterification of the carboxyl group with ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-benzoyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Hydroxyl-substituted benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzoyloxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 2-benzoyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Methyl 2-Substituted Phenyl-1,3-Benzoxazole-5-Carboxylates
Example Compounds: Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate (3a-e series) .
- Structural Differences:
- Methyl ester group instead of ethyl.
- Benzoxazole fused ring system (vs. standalone oxazole).
- Substituted phenyl groups at position 2.
- Synthesis: Prepared via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (15 hours), followed by ice quenching .
Halogenated Oxazole Carboxylates
Examples:
- Ethyl 2-bromo-4-methyloxazole-5-carboxylate
- Ethyl 2-chloro-4-methyloxazole-5-carboxylate .
- Structural Differences:
- Halogens (Br, Cl) replace the benzoyl group.
- Methyl substituents on the oxazole ring.
- Reactivity: Bromo and chloro derivatives are more electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Thiazole-Based Analogues
Example 1: Ethyl 2-aminothiazole-5-carboxylate .
- Structural Differences: Thiazole ring (sulfur at position 1) replaces oxazole (oxygen at position 1). Amino group at position 2.
- Applications: Used in drug discovery for antitubercular and anticancer agents due to thiazole’s electron-rich nature .
Example 2: Ethyl 2-((benzyloxy)carbonylamino)methylthiazole-5-carboxylate (CAS 108838-88-6) .
- Structural Differences: Benzyloxycarbonyl-protected amino-methyl group at position 2.
- Applications: Serves as a peptide mimic or protease inhibitor scaffold .
Data Tables: Comparative Analysis
Table 2. Spectroscopic Data Highlights
| Compound Name | ¹³C-NMR (Key Peaks, ppm) | IR (Key Peaks, cm⁻¹) | HRMS (Observed m/z) |
|---|---|---|---|
| Ethyl 2-benzoyloxazole-5-carboxylate | 178.5 (C=O), 156.3 (oxazole) | 1641 (C=O), 1575 (oxazole) | 293.1289 (C₁₈H₁₇N₂O⁺)* |
| Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate | 167.1 (C=O ester), 152.4 (benzoxazole) | 1720 (C=O), 1600 (C=N) | Not reported |
*Discrepancy noted in molecular formula; likely a reporting error in the source.
Critical Analysis of Research Findings
- Bioactivity Gaps: While this compound’s structural data are well-documented, its biological activity remains understudied compared to benzoxazole and thiazole analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
